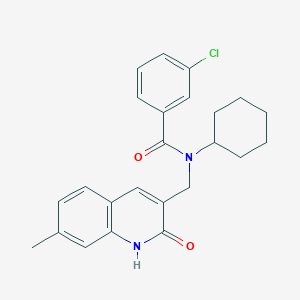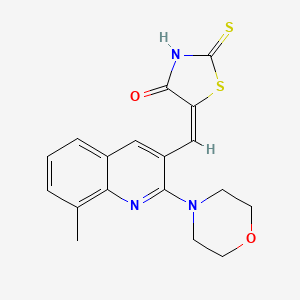
(E)-5-((8-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-((8-methyl-2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MMTT or MMTT-1 and has been synthesized using different methods.
作用機序
The mechanism of action of MMTT-1 is not fully understood, but studies have suggested that it can interact with different cellular targets, including DNA and proteins. MMTT-1 has been shown to induce DNA damage and inhibit the activity of enzymes involved in DNA repair. MMTT-1 has also been shown to interact with proteins involved in cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and physiological effects
Studies have shown that MMTT-1 can have different biochemical and physiological effects on cells. MMTT-1 has been shown to induce the production of reactive oxygen species (ROS) in cells, leading to oxidative stress. MMTT-1 has also been shown to inhibit the activity of enzymes involved in the synthesis of nucleotides, leading to the inhibition of cell proliferation. MMTT-1 has also been shown to activate different signaling pathways involved in apoptosis, leading to the induction of cell death.
実験室実験の利点と制限
MMTT-1 has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis. MMTT-1 is also relatively stable and can be stored for long periods without degradation. However, MMTT-1 has some limitations for lab experiments, including its complex synthesis method and the need for careful monitoring of reaction conditions. MMTT-1 can also be toxic to cells at high concentrations, leading to cell death.
将来の方向性
There are several future directions for the study of MMTT-1. In the field of medicinal chemistry, MMTT-1 can be further studied for its potential as an anti-cancer agent and for its ability to protect against oxidative stress. MMTT-1 can also be studied for its potential as an anti-inflammatory agent and for its ability to modulate immune responses. In addition, the mechanism of action of MMTT-1 can be further elucidated, and new derivatives of MMTT-1 can be synthesized to improve its efficacy and reduce toxicity.
Conclusion
In conclusion, MMTT-1 is a synthetic compound that has shown potential applications in different fields of scientific research. MMTT-1 can be synthesized using different methods and has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and for its ability to protect against oxidative stress. MMTT-1 has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis. However, MMTT-1 has some limitations for lab experiments, including its complex synthesis method and toxicity at high concentrations. There are several future directions for the study of MMTT-1, including further elucidation of its mechanism of action and the synthesis of new derivatives to improve its efficacy and reduce toxicity.
合成法
MMTT-1 can be synthesized using different methods, including the reaction of 8-methyl-2-morpholinoquinoline-3-carbaldehyde with 2-thioxothiazolidin-4-one in the presence of a catalyst. Another method involves the reaction of 8-methyl-2-morpholinoquinoline-3-carbaldehyde with thiourea and thioacetic acid in the presence of a base. The synthesis of MMTT-1 is a complex process that requires careful monitoring of reaction conditions and purification steps to obtain a pure product.
科学的研究の応用
MMTT-1 has shown potential applications in different fields of scientific research. In the field of medicinal chemistry, MMTT-1 has been studied for its potential as an anti-cancer agent. Studies have shown that MMTT-1 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the expression of oncogenes. MMTT-1 has also been studied for its potential as an anti-inflammatory agent and for its ability to protect against oxidative stress in cells.
特性
IUPAC Name |
(5E)-5-[(8-methyl-2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-11-3-2-4-12-9-13(10-14-17(22)20-18(24)25-14)16(19-15(11)12)21-5-7-23-8-6-21/h2-4,9-10H,5-8H2,1H3,(H,20,22,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFMYPMBFHBMO-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)C=C4C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)N3CCOCC3)/C=C/4\C(=O)NC(=S)S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)

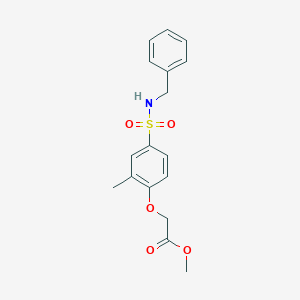
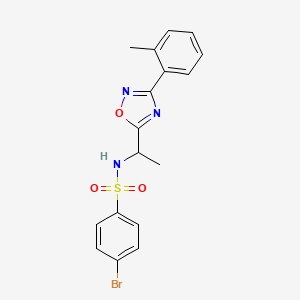

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7693738.png)
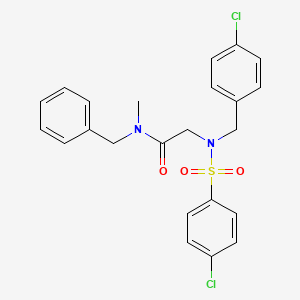

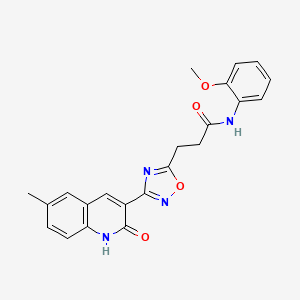
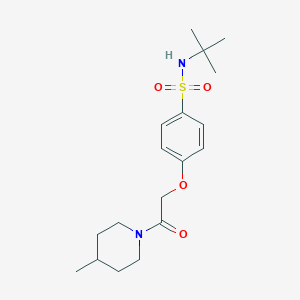
![4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B7693755.png)
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7693759.png)

